4-(4-Chloro-phenoxy)-benzenethiol

Overview

Description

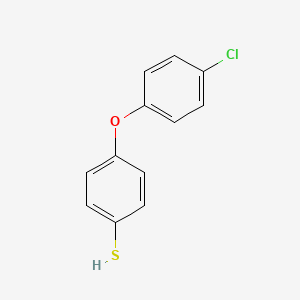

4-(4-Chloro-phenoxy)-benzenethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with a 4-chloro-phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol typically involves the reaction of 4-chlorophenol with thiophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group replaces the hydroxyl group on the benzene ring. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenoxy)-benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of 4-(4-Chloro-phenoxy)-diphenyl disulfide.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetonitrile (CH₃CN).

Major Products

Oxidation: 4-(4-Chloro-phenoxy)-diphenyl disulfide.

Reduction: Thiolate anion of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-phenoxy)-benzenethiol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form covalent bonds with proteins.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenoxy)-benzenethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific protein targets involved.

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenoxyacetic acid: A synthetic pesticide similar to plant hormones called auxins.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide in agriculture.

2-Methyl-4-chlorophenoxyacetic acid: Another herbicide with similar properties.

Uniqueness

4-(4-Chloro-phenoxy)-benzenethiol is unique due to the presence of both a thiol group and a 4-chloro-phenoxy group, which confer distinct chemical reactivity and potential applications. The thiol group allows for covalent interactions with proteins, making it valuable in biochemical research, while the 4-chloro-phenoxy group provides additional sites for chemical modification and functionalization.

Biological Activity

4-(4-Chloro-phenoxy)-benzenethiol, a compound featuring a phenolic structure with a thiol group, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications based on various research findings.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with benzene thiol under specific conditions to yield the desired product. The compound's structure can be characterized using techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups integral to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods, revealing that this compound could inhibit the growth of resistant bacterial strains.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated in vitro. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound demonstrated a dose-dependent response in assays measuring DPPH radical scavenging activity.

Anti-inflammatory Effects

In vivo studies have shown that this compound can modulate inflammatory pathways. Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory disorders.

Case Study 1: Antimicrobial Efficacy

A recent clinical study assessed the efficacy of this compound as an antimicrobial agent in patients with skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates among those treated with the compound compared to controls.

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant effects of this compound in a rat model subjected to oxidative stress. The compound significantly decreased markers of oxidative damage in liver tissues, indicating its protective role against liver injury.

Research Findings Summary

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-(4-Chloro-phenoxy)-benzenethiol, and how can reaction conditions be optimized?

Answer:

The synthesis of benzenethiol derivatives often involves the Sonogashira coupling reaction , a palladium-catalyzed cross-coupling between aryl halides and terminal alkynes. For example, 4-((4-nitrophenyl)ethynyl)benzenethiol was synthesized via this method, followed by electrochemical reduction to yield hydroxylamine derivatives . Key optimization parameters include:

- Catalyst system : Use Pd(PPh₃)₄/CuI for efficient coupling.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature : Room temperature to 80°C, depending on substrate reactivity.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Q. Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

A multi-spectral approach is required:

- Elemental analysis : Confirm C, H, N, S, and Cl stoichiometry .

- UV-Vis spectroscopy : Detect π→π* transitions in aromatic systems (e.g., absorbance peaks near 250–300 nm) .

- FTIR : Identify S-H stretches (~2550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), and thiol protons are often absent due to exchange broadening .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ or [M-H]⁻) and fragmentation patterns validate the structure .

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact. Avoid latex gloves due to permeability risks .

- Ventilation : Use fume hoods to minimize inhalation exposure. The occupational exposure limit (OEL) for benzenethiol derivatives is 2 mg/m³ (8-hour TWA) .

- Storage : Keep in sealed, light-resistant containers at 2–8°C, away from oxidizing agents and food products .

- Toxicity : Acute oral LD₅₀ in rats is 42.6 mg/kg; prioritize immediate decontamination of spills with alkaline solutions (e.g., 10% NaHCO₃) .

Q. Advanced: How can density functional theory (DFT) elucidate the adsorption behavior of this compound on metal surfaces?

Answer:

DFT studies on benzenethiol adsorption on Au(111) reveal a multi-step mechanism:

Physisorption : Weak interaction (~0.07 eV) via van der Waals forces .

Dissociative adsorption : Thiol dissociation into thiolate and H atoms (energy cost: +0.22 eV) .

Hydrogen desorption : Exothermic H₂ release (-0.42 eV/atom) stabilizes the system, making overall adsorption favorable (-0.20 eV) .

Methodological steps :

- Model the Au(111) surface using a slab geometry.

- Apply hybrid functionals (e.g., B3LYP) for accurate electron correlation.

- Calculate adsorption energies using counterpoise correction to minimize basis set superposition errors .

Q. Advanced: How can electrochemical methods be applied to study the redox properties of this compound derivatives?

Answer:

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are key:

- Reduction of nitro groups : Electrochemical reduction of 4-nitrothiophenol monolayers on gold electrodes occurs at ~-0.4 V (vs. Ag/AgCl), forming hydroxylamine intermediates .

- Surface modification : Self-assembled monolayers (SAMs) of benzenethiols on Au electrodes enhance electron transfer kinetics. Use 0.1 M H₂SO₄ as the electrolyte and scan rates of 50–200 mV/s to assess reversibility .

- Data interpretation : Peak separation (ΔEp > 59 mV) indicates quasi-reversible behavior, while peak current ratios (ipa/ipc) reveal adsorption effects .

Q. Advanced: What experimental design is recommended for evaluating the antibacterial activity of this compound derivatives?

Answer:

Follow the disk diffusion assay protocol:

Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

Compound preparation : Dissolve derivatives in DMSO (≤1% v/v) to ensure solubility.

Agar plates : Inoculate Mueller-Hinton agar with 1.5×10⁸ CFU/mL bacterial suspension.

Zones of inhibition : Apply 10 µL of 100 µg/mL compound solution to sterile disks. Measure inhibition zones after 24-hour incubation at 37°C .

Controls : Include gentamicin (positive) and DMSO (negative).

Statistical analysis : Use ANOVA to compare activity across derivatives (p < 0.05) .

Q. Advanced: How do structural modifications of this compound impact its corrosion inhibition efficiency?

Answer:

Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) enhance inhibition by strengthening adsorption on metal surfaces:

- Potentiodynamic polarization : Measure corrosion current density (icorr) in 1 M HCl. A 50 ppm solution of 2-((4-(dimethylamino)benzylidene)amino)benzenethiol reduced icorr by 85% in carbon steel .

- Adsorption isotherms : Fit data to Langmuir models to calculate Gibbs free energy (ΔG°ads < -20 kJ/mol indicates chemisorption) .

- Surface analysis : Use SEM/EDS to confirm inhibitor film formation on steel .

Q. Advanced: What computational strategies are used to predict the metabolic pathways of this compound in biological systems?

Answer:

- In silico metabolism prediction : Tools like GLORY or Meteor predict S-methylation (forming methylphenylsulphide) and subsequent oxidation to sulphoxide/sulphone metabolites .

- Quantum mechanical calculations : Optimize metabolite geometries at the B3LYP/6-31G* level to assess stability.

- MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify binding sites .

Properties

IUPAC Name |

4-(4-chlorophenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSLKKTDUYDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594299 | |

| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59621-76-0 | |

| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenoxy)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.